molecular formula C24H24N2O3S B304709 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole

5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole

Cat. No. B304709
M. Wt: 420.5 g/mol
InChI Key: VQYVKQPXIGFYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrazole derivative that has shown promising results in various scientific studies. In

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been reported to exhibit its therapeutic effects by interacting with various molecular targets such as enzymes and receptors. For example, this compound has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory cytokines. Additionally, it has been reported to interact with various receptors such as peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole have been studied extensively. This compound has been reported to exhibit various effects such as anti-cancer, anti-inflammatory, and anti-diabetic activities. Additionally, it has been reported to regulate glucose metabolism and lipid metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole in lab experiments include its potential therapeutic applications and its ability to interact with various molecular targets. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole. These include exploring its potential therapeutic applications in other diseases, investigating its mechanism of action in more detail, and developing more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of this compound.

Synthesis Methods

The synthesis of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole involves the reaction of 4-methoxyphenylhydrazine and 4-methylphenylhydrazine with 4-methylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

The potential therapeutic applications of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole have been explored in various scientific studies. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to exhibit anti-diabetic activity by regulating glucose metabolism.

properties

Product Name

5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole

InChI

InChI=1S/C24H24N2O3S/c1-17-4-8-19(9-5-17)23-16-24(20-10-12-21(29-3)13-11-20)26(25-23)30(27,28)22-14-6-18(2)7-15-22/h4-15,24H,16H2,1-3H3

InChI Key

VQYVKQPXIGFYJJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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